molecular formula C18H22N4O2S B11360913 3,3-dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]butanamide

3,3-dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B11360913
M. Wt: 358.5 g/mol
InChI Key: DNWJLFVPEWJXLD-UHFFFAOYSA-N
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Description

3,3-Dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]butanamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrrolidinone moiety, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone ring can be formed through the cyclization of an appropriate amino acid derivative.

    Coupling Reactions: The thiadiazole and pyrrolidinone intermediates are then coupled using a suitable coupling reagent, such as carbodiimides, to form the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.

Major Products:

    Oxidation: Oxidation may yield hydroxylated derivatives.

    Reduction: Reduction can produce alcohols or amines.

    Substitution: Substitution reactions can introduce various functional groups into the thiadiazole ring.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its unique reactivity and stability.

Biology:

  • Investigated for potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

Industry:

  • Potential applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,3-dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]butanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiadiazole ring and pyrrolidinone moiety may play key roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

  • 3,3-Dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]propanamide
  • 3,3-Dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]pentanamide

Uniqueness:

  • The specific combination of functional groups in 3,3-dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]butanamide gives it unique chemical properties and potential biological activities.
  • Compared to similar compounds, it may exhibit different reactivity and binding affinities due to the length and branching of its carbon chain.

Properties

Molecular Formula

C18H22N4O2S

Molecular Weight

358.5 g/mol

IUPAC Name

3,3-dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]butanamide

InChI

InChI=1S/C18H22N4O2S/c1-18(2,3)10-14(23)19-17-21-20-16(25-17)12-9-15(24)22(11-12)13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,19,21,23)

InChI Key

DNWJLFVPEWJXLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)NC1=NN=C(S1)C2CC(=O)N(C2)C3=CC=CC=C3

Origin of Product

United States

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